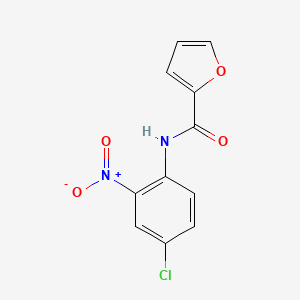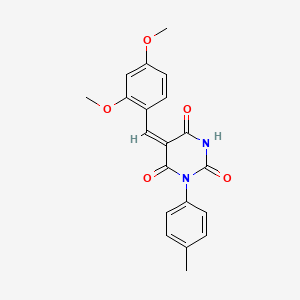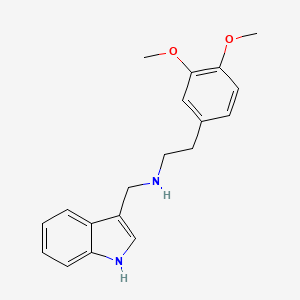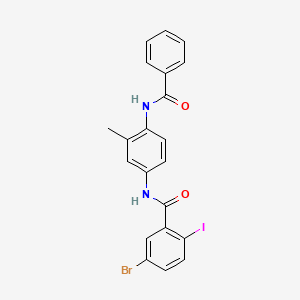![molecular formula C17H13N7O8 B11685242 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11685242.png)
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro groups and a pyridine ring linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro groups. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The final step involves coupling the pyrazole and pyridine intermediates via an acetamide linkage under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium dithionite (Na₂S₂O₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure and functional groups.
Medicine: Investigation of its potential as a therapeutic agent, particularly in the context of its nitro and pyrazole functionalities, which are common in many bioactive compounds.
Industry: Potential use in the development of new materials, such as polymers or explosives, due to its energetic properties.
Mechanism of Action
The mechanism by which 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide exerts its effects would depend on its specific application. For example, in a biochemical context, it could interact with specific enzymes or receptors, potentially inhibiting their activity through binding interactions. The nitro groups could also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): A highly thermally stable energetic material.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): A primary and secondary explosive.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): A nitrogen-rich energetic salt.
Uniqueness
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide is unique due to its combination of a pyrazole ring with nitro groups and a pyridine ring linked via an acetamide bridge. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13N7O8 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H13N7O8/c1-10-16(23(28)29)17(24(30)31)20-21(10)9-15(25)19-11-5-12(22(26)27)7-14(6-11)32-13-3-2-4-18-8-13/h2-8H,9H2,1H3,(H,19,25) |
InChI Key |
OXNAJSXLASVVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685162.png)
![4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)hydrazone](/img/structure/B11685178.png)
![2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685183.png)

![3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11685194.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11685196.png)
![(5Z)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11685204.png)

![N'-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11685219.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685223.png)

![4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide](/img/structure/B11685231.png)
![Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11685232.png)

